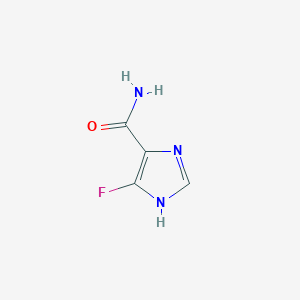

5-fluoro-1H-imidazole-4-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3O/c5-3-2(4(6)9)7-1-8-3/h1H,(H2,6,9)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJBEFBZPYUYIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308738 | |

| Record name | 5-fluoro-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33300-35-5 | |

| Record name | NSC208716 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-fluoro-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 5 Fluoro 1h Imidazole 4 Carboxamide

Strategic Synthetic Pathways to the Core Imidazole (B134444) Scaffold

The construction of the fluorinated imidazole core of 5-fluoro-1H-imidazole-4-carboxamide can be approached through several strategic pathways, including classical multicomponent reactions and modern cyclization strategies utilizing bespoke fluorinated building blocks.

Classical Debus-Radziszewski Reaction Modifications for Fluorinated Imidazoles

The Debus-Radziszewski reaction, a multicomponent condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849), remains a robust and versatile method for the synthesis of polysubstituted imidazoles. wikipedia.orgnih.gov Modifications of this classical reaction have been developed to accommodate fluorinated precursors, enabling access to fluorinated imidazole derivatives. The general scheme involves the reaction of a dicarbonyl compound (such as benzil), a fluorinated aldehyde, and an ammonia source (typically ammonium acetate). researchgate.net

A variety of catalysts and reaction conditions have been employed to improve the efficiency and yield of this transformation. These include the use of biodegradable lactic acid at elevated temperatures, which has been shown to be effective for aromatic aldehydes bearing both electron-donating and electron-withdrawing groups. researchgate.net Microwave irradiation has also been successfully utilized to accelerate the reaction, providing excellent yields in a significantly reduced timeframe compared to conventional heating. ijprajournal.com Additionally, the use of catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) has demonstrated high efficacy in promoting the condensation. ijprajournal.com

| Dicarbonyl | Aldehyde | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| Benzil | Aromatic Aldehyde | Lactic acid, 160°C | 92% |

| Benzil | Substituted Benzaldehyde | Microwave irradiation | Excellent |

| Benzil | Benzaldehyde | DABCO, t-butanol, 60-65°C | 92% |

Cyclization Reactions Utilizing Fluorinated Building Blocks

An alternative and often more regioselective approach to the synthesis of fluorinated imidazoles involves the cyclization of specifically designed fluorinated building blocks. This strategy allows for precise control over the position of the fluorine atom on the imidazole ring. The synthesis of such building blocks is a critical first step and often involves specialized fluorination techniques. beilstein-journals.orgolemiss.edu

One potential pathway involves the synthesis of fluorinated amidines, which can then undergo cyclization with α-haloketones to form the imidazole ring. researchgate.net Another versatile class of fluorinated precursors are 5-fluoro-1,3-dioxin-4-ones, which can be converted into various fluorinated heterocyclic systems. rsc.org The synthesis of α-fluoroketones, which can serve as key intermediates, has also been extensively studied, with methods available for their preparation via the fluorination of enolates or other carbonyl precursors. organic-chemistry.org

The general approach involves the preparation of a linear precursor containing the necessary atoms for the imidazole ring, with the fluorine atom already incorporated. Subsequent intramolecular cyclization, often promoted by a base or a catalyst, then furnishes the desired fluorinated imidazole scaffold. This method offers a high degree of control over the final structure and is particularly useful for the synthesis of complex or highly functionalized imidazoles.

Palladium-Catalyzed and Other Cross-Coupling Strategies for Imidazole Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings, including imidazoles. These methods allow for the introduction of aryl, heteroaryl, and other substituents at specific positions on the imidazole core, providing a route to a diverse range of derivatives. Direct C-H arylation is a particularly attractive strategy as it avoids the need for pre-functionalization of the imidazole ring.

For imidazole-4-carboxamide derivatives, palladium-catalyzed C-H arylation has been shown to be a viable method for introducing substituents at the C2 and C5 positions of the imidazole ring. The regioselectivity of the reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.

| Imidazole Substrate | Aryl Halide | Catalyst System | Position of Arylation |

|---|---|---|---|

| Ethyl imidazole-4-carboxylate | Iodobenzene | Pd(OAc)₂, CuI | C2 |

These cross-coupling strategies are typically applied to a pre-formed imidazole ring and are therefore complementary to the methods described above for the synthesis of the core scaffold. They represent a key approach for the late-stage diversification of the this compound structure.

Functionalization and Structural Diversification of this compound

Once the this compound core has been synthesized, further functionalization can be undertaken to explore the structure-activity relationship and optimize the properties of the molecule. Key strategies include leveraging substituent effects to control reaction outcomes and employing N-alkylation and N-arylation to introduce diversity at the ring nitrogens.

Substituent Effects on Reaction Selectivity and Yield

The electronic properties of the substituents on the imidazole ring play a crucial role in determining the outcome of further chemical transformations. The fluorine atom at the 5-position is a strong electron-withdrawing group, which deactivates the imidazole ring towards electrophilic substitution. This deactivation can, however, be exploited to direct incoming electrophiles to specific positions.

In electrophilic aromatic substitution, the fluorine atom, despite its electron-withdrawing inductive effect, can also exert a weak electron-donating resonance effect. This can influence the regioselectivity of substitution reactions. For fluorobenzene, electrophilic attack is generally directed to the para position. In the case of this compound, the interplay of the electronic effects of the fluorine atom, the carboxamide group, and the imidazole ring itself will dictate the preferred site of electrophilic attack.

N-Alkylation and N-Arylation Strategies for Enhanced Molecular Complexity

The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or arylated to introduce a wide range of substituents, thereby increasing molecular complexity. The regioselectivity of these reactions is a key consideration, as alkylation or arylation can occur at either the N-1 or N-3 position.

N-Alkylation: The N-alkylation of imidazoles can be achieved using a variety of alkylating agents, such as alkyl halides, in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction. For electron-deficient imidazoles, stronger bases may be required to deprotonate the imidazole nitrogen. The regioselectivity of N-alkylation can be influenced by both steric and electronic factors of the substituents already present on the imidazole ring.

N-Arylation: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a widely used method for the formation of N-aryl bonds to imidazoles. organic-chemistry.orgacs.orgresearchgate.net This reaction typically involves the coupling of an imidazole with an aryl halide in the presence of a copper catalyst and a base. A variety of ligands, such as 4,7-dimethoxy-1,10-phenanthroline, have been developed to facilitate this transformation under milder conditions and with a broader substrate scope. acs.orgresearchgate.net These methods are tolerant of a wide range of functional groups on both the imidazole and the aryl halide. organic-chemistry.org

| Imidazole Substrate | Aryl Halide | Catalyst System | Yield (%) |

|---|---|---|---|

| Imidazole | Aryl Iodide/Bromide | CuI / 4,7-dimethoxy-1,10-phenanthroline | Good to Excellent |

| Functionalized Imidazoles | Aryl Iodide/Bromide | CuBr / pyridin-2-yl β-ketone ligand | Excellent |

These N-functionalization strategies provide a powerful means to generate libraries of this compound derivatives for biological screening and lead optimization.

Carboxamide Modifications and Bioisosteric Replacements

The carboxamide moiety of this compound is a critical pharmacophore, often involved in key hydrogen bonding interactions with biological targets. However, to modulate properties such as metabolic stability, solubility, and target affinity, bioisosteric replacement of the carboxamide group is a common strategy in drug design. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit comparable biological responses.

Common bioisosteric replacements for the carboxamide group include five-membered aromatic heterocycles such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. These heterocycles can mimic the hydrogen bond donor and acceptor properties of the amide bond while potentially offering improved metabolic stability and pharmacokinetic profiles. For instance, the 1,2,4-oxadiazole ring has been successfully employed as an amide isostere in the development of various therapeutic agents. Another widely recognized bioisostere for the carboxylic acid functionality that can be conceptually extended to the primary carboxamide is the 5-substituted-1H-tetrazole ring. Tetrazoles are known to have a pKa comparable to that of carboxylic acids and can participate in similar ionic and hydrogen bonding interactions.

The strategic replacement of the carboxamide in this compound with these bioisosteres could lead to novel derivatives with enhanced biological activity and drug-like properties. A comparative analysis of the physicochemical properties of these potential bioisosteres is presented in Table 1.

| Functional Group | Potential Bioisosteric Replacement | Key Physicochemical Properties Mimicked | Potential Advantages |

| Carboxamide | 1,2,4-Oxadiazole | Hydrogen bond donor/acceptor pattern, planarity | Enhanced metabolic stability, improved oral bioavailability |

| Carboxamide | 1,3,4-Oxadiazole | Hydrogen bond acceptor properties, dipole moment | Increased metabolic stability, potential for altered selectivity |

| Carboxamide | 1,2,4-Triazole | Hydrogen bond donor/acceptor capabilities | Improved metabolic stability, modulation of pKa |

| Carboxamide | 1H-Tetrazole | Acidity (as a carboxylic acid surrogate), hydrogen bonding | Enhanced potency, improved pharmacokinetic profile |

Generation of Prodrugs and Chemical Probes from the Core Structure

Prodrug Strategies:

To overcome potential limitations of this compound, such as poor solubility or limited cell permeability, prodrug strategies can be employed. Prodrugs are inactive or less active precursors that are converted to the active drug molecule in vivo.

A common approach for amide-containing compounds is the synthesis of N-acyloxymethyl prodrugs. This involves the attachment of an acyloxymethyl group to a nitrogen atom of the imidazole ring or the amide nitrogen. These prodrugs are designed to be stable at physiological pH but are susceptible to enzymatic cleavage by esterases, releasing the parent drug and non-toxic byproducts. This strategy can enhance the lipophilicity and membrane permeability of the parent compound.

Another potential prodrug approach involves the conjugation of amino acids to the core structure. Amino acid prodrugs can be designed to target specific amino acid transporters, thereby improving absorption and cellular uptake. The linkage can be an amide bond formed with the imidazole nitrogen or through a linker attached to the carboxamide group.

Chemical Probe Development:

Chemical probes are essential tools for studying the biological function of proteins and cellular pathways. The this compound core can be derivatized to generate fluorescent probes for bioimaging applications.

One widely used class of fluorophores is the BODIPY (boron-dipyrromethene) dyes. These dyes exhibit excellent photophysical properties, including high molar absorption coefficients, sharp emission peaks, and good photostability. A synthetic strategy could involve coupling a BODIPY derivative with a reactive functional group to the this compound scaffold. For example, a BODIPY-carboxylic acid could be coupled to an amino-functionalized analog of the core structure, or a BODIPY with a reactive leaving group could be used to alkylate a nitrogen atom of the imidazole ring. The resulting fluorescent probe could then be used to visualize the localization and dynamics of its biological target within living cells.

| Derivative Type | Example Strategy | Purpose | Potential Advantage |

| Prodrug | N-acyloxymethyl derivative | Improve solubility and permeability | Enhanced oral bioavailability and cellular uptake |

| Prodrug | Amino acid conjugate | Target specific transporters | Increased absorption and targeted delivery |

| Chemical Probe | BODIPY conjugate | Enable fluorescence imaging | Visualization of biological targets and pathways |

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound and its derivatives can be made more sustainable through the adoption of solvent-free and microwave-assisted techniques, as well as the use of catalytic methodologies.

Solvent-Free and Microwave-Assisted Synthesis

Conventional synthetic methods often rely on large volumes of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free reactions, often conducted using techniques like ball milling or by heating neat reactants, can significantly reduce waste and simplify product isolation. For the synthesis of imidazole derivatives, solvent-free conditions have been shown to be effective, often leading to higher yields and shorter reaction times.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave irradiation can dramatically accelerate reaction rates by efficiently and uniformly heating the reaction mixture. This often leads to cleaner reactions with fewer side products. The synthesis of various imidazole and other heterocyclic systems has been successfully achieved under microwave irradiation, frequently in the absence of a solvent or in a minimal amount of a high-boiling, green solvent. A comparative overview of conventional versus green synthesis approaches is provided in Table 2.

| Synthesis Parameter | Conventional Heating | Microwave-Assisted Synthesis | Solvent-Free (Ball Milling) |

| Energy Source | Conduction/Convection | Microwave Irradiation | Mechanical Energy |

| Heating Mechanism | External | Internal, uniform | Localized heating at contact points |

| Typical Reaction Time | Hours to days | Minutes to hours | Minutes to hours |

| Solvent Usage | Often high | Low to none | None |

| Potential Advantages | Well-established | Rapid, higher yields, cleaner reactions | Reduced waste, unique reactivity |

Catalytic Methodologies for Fluorinated Carboxamide Formation

The formation of the carboxamide bond is a fundamental transformation in organic synthesis. Traditionally, this is achieved using stoichiometric activating agents, which generate significant amounts of waste. The development of catalytic methods for amidation is a key area of green chemistry research.

Computational Chemistry and Theoretical Studies on 5 Fluoro 1h Imidazole 4 Carboxamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For 5-fluoro-1H-imidazole-4-carboxamide, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the ground-state geometry. This process of energy minimization involves systematically altering the bond lengths, bond angles, and dihedral angles to locate the geometry with the lowest possible electronic energy.

Interactive Data Table: Hypothetical Optimized Geometric Parameters of this compound from a DFT Calculation

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | N1 | C2 | Value | ||

| Bond Length | C2 | N3 | Value | ||

| Bond Length | N3 | C4 | Value | ||

| Bond Length | C4 | C5 | Value | ||

| Bond Length | C5 | N1 | Value | ||

| Bond Length | C4 | C(carboxamide) | Value | ||

| Bond Length | C5 | F | Value | ||

| Bond Angle | C5 | N1 | C2 | Value | |

| Bond Angle | N1 | C2 | N3 | Value | |

| Dihedral Angle | F | C5 | C4 | C(carboxamide) |

Note: The values in this table are placeholders and would be determined by a specific DFT calculation.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

For this compound, the HOMO is likely to be distributed over the electron-rich imidazole (B134444) ring and the carboxamide group. The LUMO, conversely, would be expected to have significant contributions from the imidazole ring, particularly the carbon atoms. The fluorine atom, being highly electronegative, would influence the energies and distributions of these orbitals.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: These values are illustrative and would be the result of a quantum chemical calculation.

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution

The electrostatic potential (ESP) surface map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the ESP map would likely show negative potential around the oxygen and nitrogen atoms of the carboxamide group and the nitrogen atoms of the imidazole ring, as well as the fluorine atom. Positive potential would be expected around the hydrogen atoms, particularly the N-H protons of the imidazole and carboxamide groups. This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in the molecule's biological activity.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and the influence of its environment.

Intramolecular Interactions and Fluorine's Influence on Conformation

The conformation of this compound is determined by the rotation around its single bonds, particularly the bond connecting the carboxamide group to the imidazole ring. The presence of the fluorine atom at the 5-position of the imidazole ring can have a significant impact on the preferred conformation due to both steric and electronic effects. Intramolecular hydrogen bonds, for instance between the fluorine atom and a hydrogen atom of the carboxamide group, could play a role in stabilizing certain conformations.

MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers. By analyzing the trajectories of the atoms over time, researchers can understand the flexibility of the molecule and the barriers to rotation around key bonds.

Solvent Effects on Molecular Conformation and Stability

The surrounding environment, particularly the solvent, can have a profound effect on the conformation and stability of a molecule. Solvation models, both explicit (where individual solvent molecules are included in the simulation) and implicit (where the solvent is treated as a continuum), can be incorporated into MD simulations and quantum chemical calculations to account for these effects.

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net This method is crucial in drug design for understanding potential drug-receptor interactions.

Binding Affinity Prediction with Model Receptors and Enzymes

While specific binding affinity data for this compound is not available, studies on other imidazole derivatives demonstrate that these compounds are frequently docked against various protein targets, such as enzymes involved in microbial growth or cancer-related kinases. researchgate.netnih.gov For example, docking studies on a series of novel imidazole derivatives against the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P] showed that the compounds had a good affinity for the active pocket, with binding energies indicating potential inhibitory activity. researchgate.net Such studies typically use scoring functions to estimate the binding affinity, often expressed in kcal/mol, to predict the strength of the association between the ligand and the target. researchgate.net

Hypothetical Binding Affinity Data for Imidazole Derivatives This table is illustrative and based on general findings for the imidazole class of compounds, not specific data for this compound.

| Compound Class | Model Enzyme Target | Typical Binding Energy Range (kcal/mol) |

|---|---|---|

| Imidazole Derivatives | GlcN-6-P synthase | -6.0 to -8.5 |

| Fused Imidazole Derivatives | Epidermal Growth Factor Receptor (EGFR) | -7.0 to -9.0 |

Identification of Key Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, Hydrophobic Interactions)

The analysis of intermolecular interactions is fundamental to understanding the stability of a ligand-receptor complex. For imidazole-containing compounds, several key interactions are typically observed in docking simulations:

Hydrogen Bonding: The imidazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the lone pair on the sp2 nitrogen). The carboxamide group also contains potent hydrogen bond donors (N-H) and an acceptor (C=O). These groups are expected to form strong hydrogen bonds with amino acid residues like serine, threonine, and glutamic acid in a protein's active site. researchgate.net

Halogen Bonding: The fluorine atom at the 5-position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This type of interaction is increasingly recognized for its role in ligand binding affinity and specificity.

Hydrophobic Interactions: The planar imidazole ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). imist.ma

Development of Predictive Models for Biological Activity (Non-Clinical)

No specific QSAR models for this compound were found. However, QSAR studies on broader sets of imidazole and triazole derivatives have been successfully developed to predict activities like anticancer potential. imist.manih.gov These models are built using a "training set" of molecules with known activities. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are employed to create an equation that can predict the activity of new, untested compounds based on their structural features. imist.ma

Descriptors and Statistical Validation in Structure-Property Correlations

The development of a robust QSAR/QSPR model relies on two key components: molecular descriptors and rigorous statistical validation.

Descriptors: These are numerical values that quantify different aspects of a molecule's structure. They can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Steric parameters (e.g., molecular volume) and electronic parameters (e.g., dipole moment, electrostatic potential).

Statistical Validation: To ensure a model is predictive and not a result of chance correlation, it must be validated. Common statistical metrics used for validation include: imist.ma

Coefficient of determination (R²): Measures how well the model fits the training data.

Cross-validation coefficient (Q²): Assesses the model's internal predictive power, often determined using a leave-one-out (LOO) method.

External validation (R²_pred): Evaluates the model's ability to predict the activity of an external "test set" of compounds not used in model generation.

Common Statistical Parameters in QSAR Models This table presents typical validation metrics for QSAR models of heterocyclic compounds and is not specific to this compound.

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of determination) | Goodness of fit for the training set | > 0.6 |

| Q² (Cross-validation coefficient) | Internal predictive ability | > 0.5 |

| R²_pred (External validation R²) | Predictive ability for an external test set | > 0.5 |

While direct computational studies on this compound are lacking, the established methodologies applied to the broader imidazole class provide a clear roadmap for future in silico investigations of this compound.

Molecular Mechanisms of Interaction and Biological Pathway Modulation Non Clinical Research

Enzyme and Receptor Interaction Studies (In Vitro)

The structural framework of 5-fluoro-1H-imidazole-4-carboxamide is a key component in the design of various enzyme inhibitors, demonstrating significant activity against enzymes implicated in a range of diseases.

Characterization of Enzyme Inhibition Kinetics

Derivatives of this compound have been synthesized and assessed for their inhibitory effects on several critical enzymes.

Poly(ADP-ribose) polymerase-1 (PARP-1): This enzyme is vital for DNA repair processes. A series of novel compounds incorporating the this compound structure were developed and tested for their ability to inhibit PARP-1. Several of these derivatives displayed potent inhibition of the enzyme, with the most effective compound showing an IC50 value of 0.31 μM, signifying strong inhibitory potential.

MEK/RAF Signaling Pathway: This pathway is frequently dysregulated in various forms of cancer. A compound, N-(3-(3,5-difluoro-4-((5-fluoro-1H-imidazole-4-carboxamido)methyl)phenyl)-1H-indazol-6-yl)cyclopropanesulfonamide, was specifically designed as a potent inhibitor of both RAF and MEK. It demonstrated significant inhibitory action against both the wild-type and mutated versions of the B-RAF protein, as well as against MEK1.

Bruton's Tyrosine Kinase (BTK): As a crucial element in B-cell receptor signaling, BTK is a key therapeutic target. Novel derivatives of this compound have been created to act as BTK inhibitors. One particular derivative, identified as compound 22a, exhibited excellent inhibitory activity against BTK, with an IC50 value of 26.8 nM.

HIV-1 Integrase: This enzyme is essential for the replication of the HIV virus. A series of 1,5-disubstituted imidazole-4-carboxamide derivatives were synthesized, and some demonstrated promising inhibition of the strand transfer process, a key step in viral integration.

Inhibitory Activities of this compound Derivatives

This table summarizes the inhibitory concentration (IC50) values for various derivatives against their target enzymes.

| Enzyme Target | Derivative/Compound | IC50 Value |

| PARP-1 | Derivative from study | 0.31 μM |

| Bruton's Tyrosine Kinase (BTK) | Compound 22a | 26.8 nM |

| B-RAF (wild type) | N-(3-(3,5-difluoro-4-((5-fluoro-1H-imidazole-4-carboxamido)methyl)phenyl)-1H-indazol-6-yl)cyclopropanesulfonamide | Not Specified |

| MEK1 | N-(3-(3,5-difluoro-4-((5-fluoro-1H-imidazole-4-carboxamido)methyl)phenyl)-1H-indazol-6-yl)cyclopropanesulfonamide | Not Specified |

| HIV-1 Integrase | 1,5-disubstituted imidazole-4-carboxamide derivative | Not Specified |

Receptor Binding and Antagonism/Agonism Profiling

Research has also explored the interaction of this compound derivatives with specific receptors.

A study focusing on the cannabinoid receptor type 1 (CB1) , a G protein-coupled receptor, synthesized a series of 1,5-diaryl-1H-imidazole-4-carboxamides. Several of these compounds were identified as potent and selective inverse agonists for the CB1 receptor.

Allosteric Modulation and Conformational Changes Induced by Ligand Binding

The binding of this compound derivatives to their target enzymes can induce specific conformational changes. For example, with HIV-1 integrase inhibitors, it is believed that the ligand binding to the active site causes a conformational shift that obstructs the binding of viral DNA, thereby inhibiting the strand transfer reaction.

Molecular modeling of RAF/MEK inhibitors that contain the this compound moiety indicates that the imidazole (B134444) ring and the carboxamide group are critical for forming hydrogen bonds with the hinge region of the kinase domain. These interactions are essential for stabilizing the complex formed between the inhibitor and the enzyme, leading to a conformation that is not conducive to ATP binding and catalytic activity.

Modulation of Cellular Processes (In Vitro Studies)

Impact on DNA Replication and Repair Mechanisms

The inhibition of PARP-1 by derivatives of this compound has a direct effect on DNA repair. By blocking PARP-1, these compounds can stop the repair of single-strand DNA breaks. During DNA replication, these unrepaired breaks can lead to the formation of double-strand breaks, which are more lethal to the cell. This is particularly effective in cancer cells that already have defects in other DNA repair pathways, such as those with BRCA mutations. The ability of a PARP-1 inhibitor based on this scaffold to increase the cell-killing effects of the DNA alkylating agent temozolomide (B1682018) provides further evidence of its role in disrupting DNA repair.

Cell Cycle Progression Analysis and Apoptosis Induction Pathways

By disrupting key signaling pathways and DNA repair, derivatives of this compound can affect the cell cycle and trigger apoptosis, or programmed cell death.

For instance, the potent PARP-1 inhibitor developed from this structure was found to increase the cytotoxicity of temozolomide in M14 cancer cells. Additionally, BTK inhibitors featuring the this compound core have shown significant anti-proliferative effects in lymphoma cell lines. The most effective of these compounds was observed to induce apoptosis in a manner dependent on its concentration.

Cellular Effects of this compound Derivatives

This table outlines the observed effects of various derivatives on cellular processes in different cell lines.

| Cellular Process | Cell Line | Derivative/Compound | Effect |

| DNA Repair | M14 | PARP-1 inhibitor | Potentiated temozolomide cytotoxicity |

| Proliferation/Apoptosis | TMD-8 (Lymphoma) | BTK inhibitor (Compound 22a) | Anti-proliferative, induced apoptosis |

Inhibition of Angiogenesis in Cellular Models

The formation of new blood vessels, a process known as angiogenesis, is critical in both normal physiological processes and in pathological conditions. The inhibition of angiogenesis is a key strategy in cancer therapy. While direct studies on the anti-angiogenic properties of this compound are not extensively detailed in the available research, the broader class of imidazole-containing compounds has been investigated for such effects.

One of the primary mechanisms by which angiogenesis is regulated is through the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. nih.gov VEGFRs are receptor tyrosine kinases that, upon activation by VEGF, trigger a cascade of downstream signaling events leading to endothelial cell proliferation, migration, and tube formation – all essential steps in angiogenesis. nih.gov Several nitrogen-containing heterocyclic compounds, including those with an imidazole scaffold, have been explored as inhibitors of VEGFR. nih.gov The rationale behind this approach is that the imidazole ring can interact with key amino acid residues in the ATP-binding pocket of the VEGFR kinase domain, preventing its activation and thereby halting the angiogenic cascade.

Although specific experimental data on this compound's ability to inhibit VEGFR or other angiogenic pathways in cellular models is not presently available, its structural similarity to other known VEGFR inhibitors suggests this as a plausible and significant area for future investigation.

Mechanism of Antimicrobial Activity in Model Organisms

The search for novel antimicrobial agents is a critical area of research. Imidazole derivatives represent a rich source of compounds with antibacterial and antifungal activities. The mechanisms of action for these compounds can be diverse, often targeting fundamental cellular processes.

For instance, a well-established class of imidazole-based antimicrobials, the nitroimidazoles, exert their effect through a reductive activation process. nih.gov The nitro group of these compounds is reduced within anaerobic bacteria and certain protozoa to form highly reactive nitro radical anions. nih.gov These radicals can then induce cellular damage, including DNA strand breaks, ultimately leading to cell death. nih.gov

Other imidazole-containing compounds have been shown to target different pathways. A series of 5-aminoimidazole-4-carboxamidrazones displayed notable activity against various Candida species, suggesting a mechanism that may interfere with fungal-specific processes. nih.govresearchgate.net Furthermore, a scaffold based on 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide has been identified as an inhibitor of the bacterial SOS response, a key DNA repair pathway. frontiersin.org By blocking this response, the compound can sensitize bacteria to other DNA-damaging agents. frontiersin.org

While the precise mechanism of antimicrobial action for this compound has not been specifically elucidated, the known mechanisms of related imidazole compounds suggest potential pathways that could be explored. These include the potential for DNA interaction, inhibition of essential enzymes, or disruption of cell wall synthesis. The presence of the fluorine atom may also influence its activity and mechanism compared to non-halogenated analogues.

Metabolic Stability and Biotransformation Studies (In Vitro)

Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. In vitro studies using subcellular fractions, such as liver microsomes, provide a valuable model for predicting in vivo metabolism.

Enzymatic Degradation Pathways in Subcellular Fractions (e.g., microsomes)

Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the phase I metabolism of a vast number of xenobiotics. For compounds containing a fluoro-substituent, a key metabolic pathway can be oxidative defluorination. This process involves the enzymatic removal of the fluorine atom, often followed by hydroxylation.

Studies on structurally related compounds provide insight into the likely metabolic pathways for this compound. For example, the in vitro metabolism of a synthetic cannabinoid containing a 5-fluoropentyl group, when incubated with human liver microsomes, demonstrated that a major biotransformation was the removal of the fluorine atom at the 5-position, followed by hydroxylation. Another study on the indazole carboxamide synthetic cannabinoid, MDMB-CHMINACA, in human liver microsomes identified hydroxylation and ester hydrolysis as the predominant metabolic routes. nih.gov

Given these findings, it is anticipated that the in vitro enzymatic degradation of this compound in liver microsomes would primarily involve hydroxylation of the imidazole ring and potentially the carboxamide group. Oxidative defluorination is also a highly probable degradation pathway.

Identification of in vitro Metabolites

The identification of metabolites formed during in vitro studies is essential for understanding the complete metabolic profile of a compound. High-resolution mass spectrometry is a powerful tool for characterizing these metabolic products.

Based on the predicted enzymatic degradation pathways, the incubation of this compound with liver microsomes is expected to yield several key metabolites. The primary metabolites would likely be hydroxylated derivatives of the parent compound, as well as the product of oxidative defluorination, which would be a hydroxylated imidazole-4-carboxamide.

A study on a related 5-fluoro-substituted compound identified monohydroxylation products on the fluoropentyl chain as significant metabolites. This suggests that hydroxylation is a primary metabolic step. Furthermore, the base structure, 5-aminoimidazole-4-carboxamide (B1664886) (AICA), is a known metabolite in humans, and methods for its detection in plasma by mass spectrometry have been developed. nih.govresearchgate.net This indicates that the core imidazole carboxamide structure is recognized by metabolic systems.

The following table summarizes the expected in vitro metabolites of this compound based on studies of analogous compounds.

| Potential Metabolite | Anticipated Biotransformation | Analytical Method for Detection |

| Hydroxylated this compound | Phase I Hydroxylation | LC-MS/MS |

| 5-hydroxy-1H-imidazole-4-carboxamide | Oxidative Defluorination | LC-MS/MS |

Further research utilizing high-resolution mass spectrometry would be necessary to definitively identify and quantify the in vitro metabolites of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidating Key Pharmacophoric Elements of the 5-Fluoro-1H-imidazole-4-carboxamide Scaffold

The fundamental structure of this compound comprises an imidazole (B134444) ring, a fluorine substituent, and a carboxamide group, each playing a crucial role in its pharmacophoric profile. The imidazole ring, a common motif in biologically active molecules, provides a scaffold with both hydrogen bond donor and acceptor capabilities. acdlabs.com The carboxamide group is a key player in forming hydrogen bonds, which are vital for molecular recognition at the active sites of biological targets. nih.gov

While direct and extensive SAR studies on this compound are not widely published, valuable insights can be drawn from structurally related compounds, such as benzimidazole-4-carboxamides and other imidazole derivatives.

Systematic modifications of the imidazole ring, particularly at the N-1 position, have been shown to significantly influence biological activity. For instance, in a series of 1-benzyl-1H-imidazole-5-carboxamide derivatives, the nature of the substituent on the benzyl (B1604629) ring was found to be a critical determinant of their agonist activity at the TGR5 receptor. nih.gov This suggests that the N-1 position of the this compound scaffold is a key vector for exploring and optimizing interactions with target proteins.

Similarly, modifications of the carboxamide moiety can have a profound impact on activity. In studies on 5-carbonyl-1H-imidazole-4-carboxamides as inhibitors of the HIV-1 integrase-LEDGF/p75 interaction, alterations to the carboxamide group, including its replacement with various amines and piperazine-based substituents, led to significant changes in inhibitory potency. researchgate.net These findings underscore the importance of the carboxamide group as a primary interaction point and a site for tuning the compound's properties.

The following table summarizes the impact of substitutions on related imidazole and benzimidazole (B57391) carboxamide scaffolds, providing a predictive framework for the SAR of this compound.

| Scaffold | Position of Modification | Type of Substituent | Observed Impact on Biological Activity | Reference |

| 1-benzyl-1H-imidazole-5-carboxamide | Benzyl ring at N-1 | Various electron-donating and withdrawing groups | Modulated TGR5 agonist activity | nih.gov |

| 5-carbonyl-1H-imidazole-4-carboxamide | Carboxamide group | Amines, piperazine (B1678402) derivatives | Altered HIV-1 integrase inhibition | researchgate.net |

| 5-fluoro-1H-benzimidazole-4-carboxamide | Carboxamide nitrogen | Aromatic and aliphatic groups | Influenced PARP-1 inhibitory potency | nih.gov |

| Benzimidazole-4-carboxamides | Carboxamide nitrogen | Voluminous substituents | High affinity for 5-HT4 receptors | nih.gov |

The introduction of a fluorine atom into a molecule can dramatically alter its physicochemical properties, including its metabolic stability, pKa, and lipophilicity, thereby influencing its biological activity. researchgate.netnih.govnih.gov The fluorine atom at the C5 position of the imidazole ring in this compound is a critical feature. Due to its high electronegativity, the fluorine atom can modulate the electron distribution within the imidazole ring, which in turn affects the acidity of the N-H proton and the hydrogen bonding capacity of the ring nitrogens. nih.govrsc.org

Correlation of Structural Modifications with Molecular Interactions (In Vitro)

The biological effects of this compound derivatives are underpinned by a network of molecular interactions with their biological targets. In vitro studies, often complemented by computational modeling, help to elucidate these interactions at an atomic level.

The imidazole and carboxamide moieties of this compound are both capable of forming strong hydrogen bonds. The imidazole ring contains a protonated nitrogen (N-H) that can act as a hydrogen bond donor and a neutral nitrogen that can act as a hydrogen bond acceptor. acs.orgnih.govnih.gov The carboxamide group also possesses both a hydrogen bond donor (N-H) and an acceptor (C=O). This multiplicity of hydrogen bonding sites allows for the formation of a complex and robust network of interactions with amino acid residues in a protein's active site. nih.gov

The fluorine atom at the C5 position can also participate in non-covalent interactions. While the C-F bond is generally considered a weak hydrogen bond acceptor, studies on related fluorinated compounds have demonstrated the significance of C-F...H-N and C-F...H-O interactions in molecular recognition. escholarship.orgnih.gov In some cases, these interactions can be crucial for stabilizing the bound conformation of a ligand. For instance, in 4-anilino-5-fluoroquinazolines, a through-space interaction between the N-H proton and the fluorine atom was observed, indicating a close proximity and a stabilizing intramolecular hydrogen bond. escholarship.org

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. acdlabs.comsailife.com The introduction of a fluorine atom generally increases the lipophilicity of a molecule. researchgate.net Therefore, the 5-fluoro substituent in this compound is expected to enhance its ability to cross cell membranes and engage in hydrophobic interactions with its target.

The following table illustrates how different substituents can be expected to modulate the lipophilicity of the this compound scaffold, based on general principles of medicinal chemistry.

| Modification to Scaffold | Expected Effect on Lipophilicity (logP) | Rationale |

| Addition of alkyl or aryl groups at N-1 | Increase | Introduction of nonpolar hydrocarbon moieties. |

| Addition of polar groups (e.g., -OH, -NH2) to substituents | Decrease | Increased hydrogen bonding potential with water. |

| Extension of alkyl chains on substituents | Increase | Increased nonpolar surface area. |

| Introduction of additional halogen atoms | Increase | Halogens are generally lipophilic. |

Electronic Effects of Substituents on Target Affinity

While direct studies on this compound are lacking, the electronic effects of substituents on the imidazole ring are a general area of study in medicinal chemistry. The fluorine atom at the 5-position is a strong electron-withdrawing group. This has several predictable consequences for the molecule's properties:

Acidity of the Imidazole N-H: The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the proton on the imidazole nitrogen.

Hydrogen Bonding: The fluorine atom and the carboxamide group can both participate in hydrogen bonding interactions with biological targets, which can significantly influence binding affinity.

Without specific experimental data on this compound, these remain theoretical considerations based on the known principles of medicinal chemistry.

Design of Analogs with Optimized Properties for Research Applications

The design of analogs of a lead compound is a standard practice in drug discovery to optimize properties such as potency, selectivity, and pharmacokinetic profiles. For this compound, several strategies for analog design could be envisioned:

Modification of the Carboxamide: The amide group could be substituted with various amines to explore interactions with different pockets of a target protein. It could also be replaced with other functional groups like esters or ketones to modulate its electronic and steric properties.

Substitution at the Imidazole Nitrogens: Alkylation or arylation at the N-1 or N-3 positions of the imidazole ring would introduce new substituents that could probe additional binding interactions or alter the compound's metabolic stability.

Replacement of the Fluorine Atom: Substituting the fluorine at the 5-position with other halogens (chlorine, bromine) or with small alkyl or cyano groups would allow for a systematic study of how electronic and steric effects at this position impact biological activity. This would be a classic SAR study.

A patent for prodrugs for selective drug delivery does mention this compound, suggesting that it has been synthesized and may have some biological activity of interest. However, the patent does not disclose specific data on its target affinity or SAR.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Elucidation

NMR spectroscopy serves as a cornerstone for the structural analysis of 5-fluoro-1H-imidazole-4-carboxamide, enabling the confirmation of its core structure and providing nuanced details about the electronic environment of each atom.

Proton (¹H) and Carbon (¹³C) NMR for Core Structure Confirmation

The ¹³C NMR spectrum would be characterized by distinct signals for the carbon atoms of the imidazole (B134444) ring and the carboxamide group. The carbon atom attached to the fluorine (C-5) would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), a key indicator of direct fluorination. The other imidazole ring carbons (C-2 and C-4) and the carbonyl carbon of the carboxamide group would also show characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity and Coupling |

| H-2 | ¹H | ~ 7.5 - 8.5 | Singlet or doublet due to coupling with ¹⁹F |

| NH (imidazole) | ¹H | Broad, variable | Broad singlet |

| NH₂ (carboxamide) | ¹H | Broad, variable | Two broad singlets |

| C-2 | ¹³C | ~ 135 - 145 | Doublet (due to coupling with ¹⁹F) |

| C-4 | ¹³C | ~ 120 - 130 | Doublet (due to coupling with ¹⁹F) |

| C-5 | ¹³C | ~ 145 - 155 | Doublet (large ¹JC-F) |

| C=O (carboxamide) | ¹³C | ~ 160 - 170 | Singlet or small doublet |

Note: These are predicted values and actual experimental data may vary.

Fluorine (¹⁹F) NMR for Fluorine Environment and Interactions

¹⁹F NMR spectroscopy is a powerful and highly sensitive technique for directly probing the fluorine atom in this compound. nih.gov The chemical shift of the fluorine signal provides information about its electronic environment. Given its 100% natural abundance and high gyromagnetic ratio, ¹⁹F NMR offers excellent signal-to-noise ratios. nih.gov The fluorine atom at the C-5 position would give rise to a single resonance in the ¹⁹F NMR spectrum. The precise chemical shift would be dependent on the solvent and the electronic effects of the carboxamide group. Furthermore, coupling of the ¹⁹F nucleus with neighboring protons (e.g., H-2) and carbons (C-2, C-4, and C-5) would be observable in the respective NMR spectra, providing crucial connectivity information. The use of an internal standard, such as trifluoroacetic acid, is common for accurate quantification and comparison of chemical shifts in ¹⁹F NMR. nih.gov

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, it would primarily be used to confirm the absence of coupling for the imidazole proton (H-2), unless there is significant long-range coupling to the amide protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the chemical shifts of the imidazole ring carbons that bear a proton (C-2).

Dynamic NMR for Conformational Exchange Phenomena

While significant conformational exchange phenomena are not anticipated for the rigid imidazole ring itself, dynamic NMR techniques could be employed to study the rotational barrier around the C4-C(O) single bond of the carboxamide group. At lower temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for the two amide protons, which would coalesce into a single broad peak as the temperature is raised. This would provide information about the energy barrier for this rotation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. For this compound (C₄H₄FN₃O), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₄H₅FN₃O⁺ | 130.0411 |

| [M+Na]⁺ | C₄H₄FN₃ONa⁺ | 152.0230 |

| [M-H]⁻ | C₄H₃FN₃O⁻ | 128.0265 |

Note: These are predicted values based on the elemental composition.

The fragmentation pattern observed in the mass spectrum (often from tandem MS or MS/MS experiments) would provide further structural confirmation. Expected fragmentation pathways for this compound could include the loss of the carboxamide group, the fluorine atom, or other small neutral molecules, leading to characteristic fragment ions that can be rationalized based on the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Impurity Profiling

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a parent ion. For this compound, MS/MS analysis would provide definitive structural confirmation and facilitate the identification of potential impurities.

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The fragmentation of imidazole derivatives is well-documented and provides a basis for predicting the breakdown of this compound. The fragmentation pathway for related compounds like 5-aminoimidazole-4-carboxamide (B1664886) often involves the initial loss of small neutral molecules. acs.org For the title compound, characteristic fragmentation would likely begin with the elimination of ammonia (B1221849) (NH₃, 17 Da) or water (H₂O, 18 Da) from the carboxamide group, followed by cleavages of the imidazole ring.

A key fragmentation pathway for many imidazole compounds involves the retro-Diels-Alder-type cleavage of the ring itself. researchgate.net Another anticipated fragmentation is the loss of a hydrogen cyanide (HCN) molecule. The presence of the fluorine atom would also lead to characteristic fragments, including the potential loss of hydrogen fluoride (B91410) (HF).

Impurity profiling via LC-MS/MS would involve monitoring for predicted side-products from its synthesis, such as isomers or related compounds where the fluorine is at a different position or absent. By establishing the unique fragmentation patterns of the main compound, method-specific scans can be developed to detect and quantify these impurities at very low levels.

Table 1: Predicted MS/MS Fragmentation of [C₄H₄FN₃O+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Identity |

| 130.04 | 113.01 | NH₃ | Imidazole-carbonyl fragment |

| 130.04 | 112.03 | H₂O | Dehydrated precursor |

| 130.04 | 103.03 | HCN | Ring-opened fragment |

| 113.01 | 86.01 | HCN | Carbonyl-fragment |

| 113.01 | 85.00 | CO | Fluorinated imidazole fragment |

Note: This table is predictive and based on fragmentation patterns of similar molecules. Actual values may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms in a solid-state crystal, revealing precise details about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

While a specific crystal structure for this compound is not publicly available, analysis of related imidazole-4,5-dicarboxylic acid derivatives reveals consistent structural motifs. acs.org A single-crystal X-ray diffraction analysis would determine the planarity of the imidazole ring and the orientation of the carboxamide and fluoro substituents.

It is expected that the imidazole ring would be largely planar. The carboxamide group, however, may exhibit some rotation around the C-C bond connecting it to the ring. The final conformation is likely to be one that minimizes steric hindrance while maximizing favorable intramolecular interactions, such as a potential weak hydrogen bond between the fluorine atom and a carboxamide hydrogen. The analysis would provide definitive bond lengths (e.g., C-F, C=O, N-H, and ring C-N and C-C bonds) and angles, confirming the covalent structure and revealing any conformational preferences.

Intermolecular Packing Interactions and Crystal Engineering

The crystal packing of this compound would be dominated by a network of hydrogen bonds. The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen). The carboxamide group is also a potent hydrogen bonding moiety, with two N-H donors and a carbonyl oxygen acceptor.

Based on studies of similar structures like imidazole-4,5-dicarboxylic acid amides, robust intermolecular hydrogen-bonding patterns are expected. acs.org These typically involve N-H···O and N-H···N interactions, leading to the formation of dimers, chains, or more complex sheet-like architectures. acs.orgacs.org For instance, a common motif is the formation of a dimeric structure through pairs of N-H···O bonds between the carboxamide groups of two adjacent molecules. The imidazole N-H could then link these dimers into extended chains.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques like IR and UV-Vis provide information on the functional groups and electronic systems within the molecule.

Vibrational Analysis of Functional Groups

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule, providing a "fingerprint" based on its functional groups. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features.

The N-H stretching vibrations of the imidazole ring and the amide group are expected to appear as broad bands in the 3400-3100 cm⁻¹ region. The C=O stretching of the amide (Amide I band) would be a strong, sharp peak around 1680-1650 cm⁻¹. The N-H bending of the amide (Amide II band) typically appears near 1640-1600 cm⁻¹. The imidazole ring itself has several characteristic stretching vibrations (C=N, C=C) between 1550 cm⁻¹ and 1300 cm⁻¹. researchgate.netcapes.gov.br The C-F bond stretch is expected to produce a strong absorption in the 1100-1000 cm⁻¹ region.

Table 2: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide & Imidazole N-H | Stretching | 3400 - 3100 |

| Amide C=O | Stretching (Amide I) | 1680 - 1650 |

| Amide N-H | Bending (Amide II) | 1640 - 1600 |

| Imidazole Ring | C=N, C=C Stretching | 1550 - 1300 |

| C-F | Stretching | 1100 - 1000 |

Note: This table is predictive and based on general group frequencies and data from related imidazole compounds. researchgate.netcapes.gov.br

Electronic Transitions and Chromophore Characterization

Ultraviolet-visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The imidazole ring system conjugated with the carboxamide group forms the primary chromophore in this compound.

The UV-Vis spectrum is expected to show absorptions arising from π→π* and n→π* transitions. nih.gov The π→π* transitions, involving the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system, are typically high-intensity and would likely appear in the 200-280 nm range. The n→π* transitions, which involve promoting a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital, are lower in energy and intensity. These might appear as a shoulder on the main absorption band at longer wavelengths. nih.govresearchgate.net

The presence of the electron-withdrawing fluorine and carboxamide groups would influence the energy of these transitions, likely causing a shift in the absorption maxima compared to unsubstituted imidazole. Studies on other imidazole derivatives show that the solvent polarity can also significantly affect the position of the absorption bands, a phenomenon known as solvatochromism. researchgate.netnih.gov

Emerging Applications and Future Research Directions

5-Fluoro-1H-imidazole-4-carboxamide as a Chemical Probe and Biological Tool

The unique structural characteristics of this compound, which include a fluorine atom and a carboxamide group on an imidazole (B134444) ring, make it a promising candidate for development as a chemical probe and biological tool.

Development as Fluorescent Labels or Affinity Tags

While direct studies on the fluorescent properties of this compound are not extensively documented, the imidazole scaffold itself is a component of various fluorescent chemosensors. rsc.orgresearchgate.net The introduction of a fluorine atom can modulate the electronic properties of the molecule, potentially influencing its intrinsic fluorescence or its ability to be incorporated into larger fluorescent systems. mdpi.comnih.gov The carboxamide group offers a versatile handle for conjugation to biomolecules, a key feature for developing fluorescent labels.

The development of affinity tags is another promising area. Affinity tags are crucial for the purification and detection of proteins, and small, stable heterocyclic molecules are desirable for this purpose. The imidazole ring, a common motif in biological systems, along with the specific substitutions in this compound, could be engineered to create specific binding interactions.

Use in Ligand-Directed Synthesis

Ligand-directed synthesis, including the innovative "click chemistry," provides a powerful method for creating complex molecules with high specificity and yield. The carboxamide group of this compound can be modified to incorporate functionalities, such as an azide (B81097) or alkyne group, making it a suitable building block for click chemistry reactions. nih.gov This would allow for its efficient conjugation to other molecules, facilitating the synthesis of targeted probes or therapeutic agents. For instance, a modified version of this compound could be "clicked" onto a biomolecule to study its function or localization within a cell. The principles of bioorthogonal chemistry, where reactions occur without interfering with biological processes, are central to this application. nih.gov

Potential in Materials Science and Supramolecular Chemistry

The field of materials science is increasingly looking towards organic molecules to create novel materials with tailored properties. The structure of this compound suggests its potential utility in this domain.

Role in Polymer Chemistry and Functional Materials

Imidazole and its derivatives are valuable components in the synthesis of functional polymers. elsevierpure.comresearchgate.netnih.gov Imidazole-containing polymers exhibit a range of interesting properties, including thermal stability and the ability to participate in hydrogen bonding and electrostatic interactions. elsevierpure.comresearchgate.net The fluorine atom in this compound can further enhance the properties of polymers, such as thermal and chemical stability, and low surface energy. nih.gov

The carboxamide group provides a reactive site for polymerization or for grafting onto other polymer backbones. This could lead to the development of novel fluorinated polymers with specific functionalities, finding use in areas such as advanced coatings, membranes, or as components in organic electroluminescent devices (OLEDs). nih.gov

Self-Assembly and Non-Covalent Interactions in Crystal Engineering

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by intermolecular interactions. The imidazole ring is known to participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. researchgate.netnih.gov The fluorine atom and the carboxamide group in this compound introduce additional opportunities for specific intermolecular interactions, such as halogen bonding and enhanced hydrogen bonding.

These non-covalent interactions can direct the self-assembly of the molecules into well-defined supramolecular architectures in the solid state. rsc.orgnih.govmdpi.com Understanding and controlling these interactions is key to designing crystals with specific packing arrangements and, consequently, specific physical properties. While the crystal structure of this compound is not widely reported, studies on related fluorinated imidazoles and other halogenated compounds provide a strong basis for predicting its behavior in crystal engineering. rsc.orgmdpi.com

Unexplored Synthetic Avenues and Methodological Advancements

While the synthesis of imidazole derivatives is well-established, there are always opportunities for methodological advancements that offer improved yields, milder reaction conditions, or novel substitution patterns. wikipedia.orgorganic-chemistry.orgrsc.org The synthesis of this compound likely involves multi-step processes, and the development of more efficient, one-pot synthetic routes would be a significant advancement.

Furthermore, exploring novel synthetic transformations of the existing functional groups on the this compound core could lead to a diverse library of new compounds with unique properties and applications. For example, regioselective functionalization of the other C-H bonds on the imidazole ring could open up new avenues for creating complex molecular architectures. acs.org A review of synthetic methods for fluoroimidazoles highlights various strategies that could be adapted and optimized for this specific compound. researchgate.net

Late-Stage Fluorination and C-H Functionalization

Late-stage functionalization (LSF) has become a powerful strategy in medicinal chemistry, enabling the direct modification of complex molecules at advanced stages of a synthetic sequence. nih.gov This approach allows for the rapid generation of analogues from a common intermediate, which can accelerate the exploration of structure-activity relationships (SAR). Given the prevalence of fluorine in pharmaceuticals, methods for its late-stage introduction are particularly valuable. nih.gov

For a molecule like this compound, which already contains a fluorine atom, further functionalization would focus on the available carbon-hydrogen (C-H) bonds on the imidazole ring. C–H functionalization is a transformative field in organic synthesis that avoids the need for pre-functionalized starting materials. acs.org Directing group strategies are often employed to control the site-selectivity of these reactions. acs.org In the context of the imidazole ring, the existing carboxamide group or the ring nitrogen atoms could potentially direct a metal catalyst to activate a specific C-H bond for subsequent modification, such as arylation, alkylation, or further fluorination. acs.org

The tandem application of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) offers a versatile platform for introducing a wide array of functional groups. acs.org While this compound is already fluorinated, the principles of C-H activation are highly relevant for introducing other substituents to modulate its biological and physicochemical properties. Research could explore the regioselective functionalization of the C-2 position of the imidazole ring, a common site for modification in related heterocyclic systems. acs.org

Table 1: Comparison of Synthetic Strategies

| Feature | Traditional Synthesis | Late-Stage Functionalization (LSF) |

| Approach | Linear, step-by-step construction of the molecule. | Modification of a complex, pre-formed molecular scaffold. nih.gov |

| Efficiency | Often requires long synthetic routes for each new analogue. | Rapid diversification from a common late-stage intermediate. acs.org |

| Flexibility | Limited flexibility to alter the core structure late in the synthesis. | High flexibility to introduce diverse functional groups at various positions. acs.org |

| Application | Well-suited for initial synthesis of a lead compound. | Ideal for optimizing properties and exploring SAR of a lead compound. nih.gov |

Flow Chemistry and Continuous Synthesis for Industrial Scale Research

For the industrial production of pharmaceutical intermediates, flow chemistry, or continuous manufacturing, presents numerous advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, greater consistency, and the potential for automation. An industrial production method for the related compound 4-amino-5-imidazole formamide (B127407) highlights the importance of scalable synthesis for this class of molecules. google.com

The synthesis of this compound could be adapted to a continuous flow process. A hypothetical setup would involve pumping solutions of the starting materials through a series of temperature-controlled reactors, mixing units, and in-line purification modules. This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. The reduced volume of reactants at any given time significantly mitigates the risks associated with exothermic reactions or the handling of hazardous reagents. Future research will likely focus on developing and optimizing such continuous flow processes to enable efficient, cost-effective, and safe industrial-scale production of this compound and its derivatives.

Interdisciplinary Research Frontiers

The future of molecular science lies in the convergence of different scientific disciplines. For this compound, the integration of computational tools and advanced analytical methods promises to accelerate discovery and deepen mechanistic understanding.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and evaluation of novel molecular structures. nih.govmolecularmachinelearning.com Generative models, a cornerstone of this approach, can learn from vast datasets of known chemical structures and their properties to propose new molecules with desired characteristics. researchgate.net

For this compound, these computational tools can be employed in several ways:

Generative Design: ML models can be trained on databases of imidazole-containing compounds to generate novel derivatives of this compound. nih.gov These models can explore a vast chemical space to identify structures with potentially enhanced biological activity or improved pharmacokinetic profiles. researchgate.net

Property Prediction: ML algorithms can predict key properties such as binding affinity to a biological target, solubility, and metabolic stability. This allows for the in silico screening of thousands of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Synthesis Planning: AI tools are also being developed to assist in retrosynthetic analysis, proposing viable synthetic routes for the newly designed molecules.

| Step | Description | AI/ML Tool | Desired Outcome |

| 1. Define Objectives | Specify the desired properties for a new analogue (e.g., increased target affinity, lower toxicity). | - | A clear target product profile. |

| 2. Generate Candidates | Use generative models to create novel molecular structures based on the this compound scaffold. researchgate.net | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) | A diverse library of virtual compounds. |

| 3. Predict Properties | Screen virtual compounds using ML models to predict their biological and physicochemical properties. nih.gov | Quantitative Structure-Activity Relationship (QSAR) models, Graph Neural Networks (GNNs) | A ranked list of promising candidates. |

| 4. Prioritize & Synthesize | Select the top-ranked candidates for chemical synthesis and experimental validation. | - | Experimentally confirmed lead compounds. |

Advanced Spectroscopic Techniques for in situ Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring provide real-time insights into the formation of intermediates, transition states, and byproducts.

For the synthesis and functionalization of this compound, several techniques could be employed:

In situ NMR and FT-IR Spectroscopy: These methods can track the concentration of reactants, intermediates, and products over time, providing detailed kinetic data.

Raman Spectroscopy: This technique is particularly useful for monitoring reactions in aqueous or complex media and can provide information about vibrational modes of molecules as they transform.

UV-Vis Spectroscopy: As demonstrated in mechanistic studies of a biomimetic iron-imidazole catalyst system, UV-Vis titrations can be used to study the coordination and electronic changes in catalytic cycles. nih.gov

By applying these advanced techniques, researchers can gain a detailed picture of the reaction pathways involved in the synthesis and C-H functionalization of imidazoles. This knowledge is invaluable for rationally designing improved reaction conditions, maximizing yields, and minimizing the formation of impurities. Future work will likely involve combining these spectroscopic methods with computational modeling to build comprehensive mechanistic models.

Conclusion

Synopsis of Current Research Landscape for 5-Fluoro-1H-imidazole-4-carboxamide

The current research landscape for this compound is primarily characterized by its role as a foundational scaffold in the development of more complex, biologically active molecules. Direct investigation into the standalone properties of this compound is limited; instead, its structural motif is of significant interest in medicinal chemistry. The imidazole (B134444) ring is a versatile heterocyclic compound known to be a constituent of many important biological molecules and pharmaceuticals. researchgate.net Research efforts are concentrated on synthesizing derivatives by modifying the core structure to achieve specific therapeutic effects.